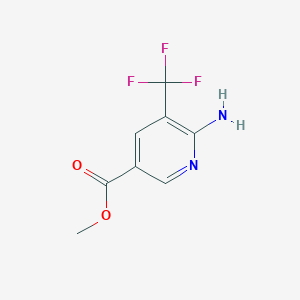

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate

Description

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 6, a trifluoromethyl (CF₃) group at position 5, and a methyl ester at position 3. This structure confers unique physicochemical properties, such as high electronegativity from the CF₃ group and reactivity from the amino moiety, making it valuable in medicinal chemistry and agrochemical research.

The compound’s molecular formula is inferred as C₈H₇F₃N₂O₂, with a molecular weight of approximately 220.14 g/mol (calculated by adjusting the chloro analog’s mass from ). Its solubility and stability are likely influenced by the polar carboxylate ester and the electron-withdrawing CF₃ group.

Properties

IUPAC Name |

methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-5(8(9,10)11)6(12)13-3-4/h2-3H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRVQEBDGUQKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476762-29-4 | |

| Record name | methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate typically involves the reaction of 5-trifluoromethylpyridine with ammonia to form the desired product . Another method involves the reaction of 2-amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate to produce the free base, which is then reacted with ammonia .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the trifluoromethyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting neurological disorders and other therapeutic areas. For instance, derivatives of trifluoromethylpyridines have been explored for their roles as vanilloid receptor antagonists and calcium channel blockers, which are relevant for pain management and cardiovascular treatments .

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit antitumor properties. For example, derivatives have shown effectiveness against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468), demonstrating significant growth inhibition with minimal toxicity to non-tumorigenic cells . This suggests that such compounds could be developed into targeted cancer therapies.

Agrochemicals

Crop Protection

Trifluoromethylpyridine derivatives, including this compound, are increasingly used in agrochemicals for pest control. The unique properties conferred by the trifluoromethyl group enhance the biological activity of these compounds, making them effective as herbicides and fungicides. Fluazifop-butyl, a notable agrochemical containing a trifluoromethylpyridine moiety, has been utilized for its selective herbicidal action against grass weeds .

Organic Synthesis

Building Blocks for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for constructing more complex chemical entities. Its ability to undergo various transformations allows chemists to develop novel compounds with desired properties for research and industrial applications .

Data Table: Summary of Applications

Case Study 1: Antitumor Properties

A study evaluated the antitumor effects of a series of pyridine derivatives, including those similar to this compound. The results showed that certain compounds significantly inhibited cell proliferation in MDA-MB-231 cells while sparing non-tumorigenic cells, indicating their potential as selective anticancer agents .

Case Study 2: Agrochemical Development

Research into trifluoromethylpyridine derivatives has led to the development of effective crop protection agents. The introduction of trifluoromethyl groups has been shown to enhance the efficacy and selectivity of these agrochemicals against specific pests, showcasing the compound's utility in sustainable agricultural practices .

Mechanism of Action

The mechanism by which Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Physicochemical Properties

- Stability: Trifluoromethyl groups generally resist metabolic degradation, suggesting enhanced in vivo stability compared to non-fluorinated analogs .

Biological Activity

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. The biological activity of this compound has been explored in various contexts, including antimicrobial and antichlamydial properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that methyl pyridine derivatives exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens, including Mycobacterium tuberculosis and Chlamydia trachomatis.

- Antitumor Properties : Certain pyridine derivatives have been linked to anticancer activities, likely due to their ability to interfere with cellular processes.

Antimicrobial Activity

A study focusing on N-substituted derivatives of pyridine highlighted that compounds with trifluoromethyl substitutions demonstrated significant antimycobacterial activity. For instance, compounds related to this compound were tested against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) of 6.25 µg/mL for certain analogs .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 6.25 | Mycobacterium tuberculosis |

| N-benzylamine substituted variant | 12.5 | Mycobacterium tuberculosis |

| Sulfonylpyridines | Varies | Chlamydia trachomatis |

Antichlamydial Activity

The presence of the trifluoromethyl group has been noted to enhance the selectivity and potency against Chlamydia trachomatis. In a series of studies, compounds incorporating this group exhibited significant growth inhibition of the pathogen without affecting host cell viability. This selectivity is crucial for developing targeted therapies for chlamydial infections .

Case Studies and Research Findings

- Study on Trifluoromethyl Pyridines : A comprehensive investigation into the structure-activity relationships (SAR) of pyridine derivatives indicated that the trifluoromethyl group at position 5 was essential for maintaining biological activity against Chlamydia trachomatis. The study revealed that modifications at other positions often resulted in decreased efficacy .

- Synthesis and Evaluation : The synthesis of various methyl pyridine derivatives was performed using microwave-assisted techniques, yielding high-purity products. These compounds were subsequently evaluated for their antibacterial and antifungal properties, with promising results against multiple strains .

Q & A

Q. What are the common synthetic routes for Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate?

The synthesis typically involves functionalization of pyridine precursors. Key methods include:

- Trifluoromethylation of pyridine intermediates : Starting with methyl nicotinate derivatives, trifluoromethyl groups are introduced via cross-coupling reactions using reagents like 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole ().

- Borylation followed by coupling : Pyridine-3-carboxylate boronic esters react with trifluoromethyl iodide or copper-mediated trifluoromethylation agents ().

- Stepwise functionalization : Sequential amination and trifluoromethylation steps, often requiring palladium or copper catalysts ().

Methodological Tip : Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like dehalogenation or over-alkylation. Use HPLC (≥95% purity thresholds) for intermediate purification ().

Q. How is the compound characterized spectroscopically?

Core characterization techniques include:

- NMR : - and -NMR to confirm the pyridine ring structure, trifluoromethyl (-CF) group (δ ~110–120 ppm in -NMR), and ester carbonyl (δ ~165–170 ppm).

- HRMS : Exact mass analysis (e.g., CHFNO) to verify molecular ion peaks and fragmentation patterns ().

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., amino vs. trifluoromethyl positioning) ().

Methodological Tip : For conflicting spectral data, cross-validate with computational models (e.g., density functional theory (DFT) for NMR chemical shift predictions) ().

Q. What safety protocols are recommended for handling this compound?

- Toxicity screening : Consult databases like PubChem and ChemID Plus for preliminary hazard data ().

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.

- Waste disposal : Follow OECD guidelines for fluorinated waste ().

Advanced Research Questions

Q. How can regioselectivity challenges in trifluoromethylation be addressed?

Regioselectivity is influenced by:

- Directing groups : The amino group at position 6 directs electrophilic trifluoromethylation to position 5 via resonance stabilization ().

- Catalyst choice : Copper(I) iodide or palladium(0) complexes enhance selectivity for C–H functionalization over competing pathways ().

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective CF insertion ().

Methodological Tip : Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation and adjust reaction quenching points ().

Q. How to resolve contradictions in spectroscopic data for structural elucidation?

- Case study : If -NMR signals conflict with expected trifluoromethyl shifts, consider:

- Computational validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes ().

Q. What strategies optimize yield in large-scale synthesis?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic trifluoromethylation steps ().

- Catalyst recycling : Immobilized palladium catalysts reduce metal leaching ().

- In situ monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progress and intermediate stability ().

Q. How to design stability studies for this compound under varying conditions?

Q. What computational methods predict reactivity in derivatization reactions?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks ().

- MD simulations : Assess solvent effects on transition states during ester hydrolysis or amidation ().

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.